molecular formula C18H25N3O5 B2427729 (3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone CAS No. 700854-20-2

(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone

Cat. No. B2427729
CAS RN: 700854-20-2
M. Wt: 363.414
InChI Key: YQHDGQOHBJBADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone” is a chemical compound with the molecular formula C18H25N3O5 . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a dimethoxyphenyl group, a morpholinylcarbonyl group, and a piperazinyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 363.414. Other physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques .

Scientific Research Applications

Nitrogen-containing heteroarene units play a crucial role in natural products and biologically active synthetic compounds. Among these, triazole derivatives exhibit diverse biological effects due to their structural characteristics, which facilitate binding with target molecules. Our focus compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , has potential bioactivity and can be synthesized using sustainable methodologies .

Bioactivity and Medicinal Potential

Antifungal and Antibacterial Properties: Triazole derivatives, including our compound, have been explored as efficient components in fungicides, bactericides, and herbicides. Their structural features make them effective for combating fungal and bacterial infections .

Potential Kinase Inhibitor: Given the increasing interest in kinase inhibitors for various diseases, our compound could be investigated as a potential leucine-rich repeat kinase 2 (LRRK2) inhibitor. LRRK2 is implicated in Parkinson’s disease, making it a relevant target .

Synthetic Applications

Aza-Michael Reaction: The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. Our compound can be synthesized through this reaction, providing valuable precursors for bioactive molecules. The methodology involves the Michael addition of N-heterocycles to chalcones, with good green metrics .

Carbonyl Compound Synthesis: Our compound’s structure allows for the synthesis of β-heteroarylated carbonyl compounds. Various approaches, such as nucleophilic substitution and conjugate addition, can yield diverse derivatives with potential applications .

Conclusion

(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone: holds promise as a bioactive compound with applications in antifungal, antibacterial, and kinase inhibition research. Its synthetic accessibility via the aza-Michael reaction further enhances its potential utility .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve in-depth studies using various analytical techniques and biological assays .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-24-15-4-3-14(13-16(15)25-2)17(22)19-5-7-20(8-6-19)18(23)21-9-11-26-12-10-21/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDGQOHBJBADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.